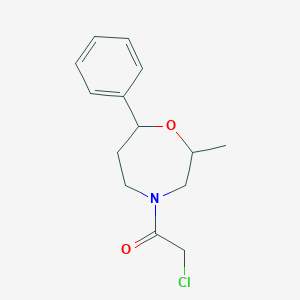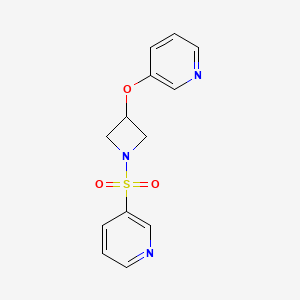![molecular formula C13H14ClNO B2436265 N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide CAS No. 2191062-68-5](/img/structure/B2436265.png)
N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a synthetic molecule that belongs to the class of cyclobutyl compounds and has a molecular weight of 277.78 g/mol.
科学的研究の応用
N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress-induced cell death. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.
作用機序
The mechanism of action of N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and acetylcholinesterase, which is involved in the degradation of acetylcholine. It has also been found to modulate the activity of various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to exhibit analgesic effects, as it has been found to inhibit the activity of nociceptive neurons that are involved in the perception of pain. Additionally, it has been found to exhibit neuroprotective effects, as it has been found to protect neurons from oxidative stress-induced cell death.
実験室実験の利点と制限
N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be controlled through purification methods such as recrystallization. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes.
However, there are some limitations to using N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, its potential toxicity and side effects are not well characterized, which makes it important to use caution when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for research on N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide. One direction is to study its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide and its potential toxicity and side effects.
合成法
The synthesis of N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide involves the reaction between 2-chlorobenzaldehyde and cyclobutanecarboxylic acid. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide, and the product is obtained by purification through recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.
特性
IUPAC Name |
N-[3-(2-chlorophenyl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-13(16)15-10-7-9(8-10)11-5-3-4-6-12(11)14/h2-6,9-10H,1,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNEILGZMGWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2436184.png)
![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2436185.png)


![(E)-3-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2436191.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B2436195.png)


![N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2436201.png)
![1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2436202.png)

